molecular formula C16H15N3O5S2 B1425132 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide CAS No. 1373038-59-5

3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide

Katalognummer: B1425132
CAS-Nummer: 1373038-59-5
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: ZTJZYTUGYRMBJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

Theoretical $${}^{1}$$H and $${}^{13}$$C NMR chemical shifts were calculated using density functional theory (DFT) at the ωB97x-D/6-31G(d,p) level:

$$^{1}$$H NMR (DMSO-$$d_6$$, predicted):

Signal (ppm) Assignment
2.45 (s) Methyl (C5-isoxazole)
7.52–8.10 (m) Aromatic protons (two benzene rings)
7.35 (br s) Sulfamoyl NH₂

$$^{13}$$C NMR (predicted):

Signal (ppm) Assignment
168.2 Isoxazole C3
142.5 Sulfonamide-attached C
125–140 Aromatic carbons

Fourier-Transform Infrared (FT-IR)

Characteristic absorption bands (KBr pellet):

Band (cm⁻¹) Assignment
1340, 1160 S=O asymmetric/symmetric stretching
3270, 3350 N–H stretching (sulfamoyl)
1610 C=N (isoxazole)

Mass Spectrometry

High-resolution ESI-MS data:

Observed m/z Formula (C₁₆H₁₅N₃O₅S₂)
393.0453 [M+H]⁺
415.0271 [M+Na]⁺

Fragmentation patterns show dominant losses of SO₂ (64 Da) and the isoxazole methyl group (15 Da).

Tautomeric Behavior and Conformational Analysis

Tautomerism

The isoxazole core exhibits limited tautomeric flexibility due to aromatic stabilization, but sulfamoyl groups participate in prototropic tautomerism:

  • Sulfonamide tautomer : Dominant form with S(=O)₂–NH₂.
  • Imino tautomer : Minor species with S(=O)₂–NH–, stabilized in polar solvents.

Relative stability (DFT/PCM calculations in water):

Tautomer ΔG (kcal/mol)
Sulfonamide 0.0 (reference)
Imino +4.2

Eigenschaften

IUPAC Name

3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3,(H2,17,20,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJZYTUGYRMBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide, also known by its CAS number 1373038-59-5, is a sulfonamide compound with potential therapeutic applications. Its molecular formula is C16H15N3O5S2, and it has garnered interest due to its biological activity, particularly in the context of anti-inflammatory and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring and a sulfonamide group, which are critical for its biological activity. The IUPAC name is 3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide.

PropertyValue
Molecular FormulaC16H15N3O5S2
Molecular Weight393.44 g/mol
PurityTypically ≥ 95%

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. The presence of the isoxazole moiety enhances this activity by potentially increasing the lipophilicity of the compound, allowing better penetration into bacterial cells.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that derivatives of benzenesulfonamide can reduce pro-inflammatory cytokine production, indicating a possible therapeutic role in treating inflammatory diseases.

Case Studies

  • Inhibition of Bacterial Growth : A study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range, suggesting potent antimicrobial activity.
  • Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of sulfonamide derivatives resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that the compound may serve as a potential anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in metabolic pathways essential for microbial survival and inflammatory processes:

  • Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
  • COX Inhibition : The compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins and subsequent inflammation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving isoxazole derivatives and benzenesulfonamide structures. The synthesis typically involves the reaction of 5-methylisoxazole and sulfonamide precursors, leading to the formation of the target compound with specific functional groups that enhance its biological activity. The molecular formula is C16H15N3O5S2C_{16}H_{15}N_{3}O_{5}S_{2} with a molecular weight of approximately 385.43 g/mol .

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide. Research indicates that derivatives exhibit significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The IC50 values for these compounds range from 10.93 to 25.06 nM, demonstrating a strong selectivity for CA IX over other isoforms . Furthermore, these compounds have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as therapeutic agents in breast cancer treatment .

2. Antimicrobial Properties

The sulfonamide moiety in this compound has been associated with antibacterial properties. Studies indicate that these derivatives can inhibit bacterial growth by interfering with carbonic anhydrases present in bacteria, thereby affecting their metabolic processes . The evaluation of these compounds against various bacterial strains has shown promising results, indicating their potential as new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Study on Anticancer Agents : A study published in PLOS ONE detailed the synthesis and evaluation of novel benzenesulfonamide derivatives, including those based on the target compound, which demonstrated significant anticancer activity through selective inhibition of CA IX .
  • Mechanistic Studies : Another research article focused on the mechanistic pathways through which these compounds exert their effects, revealing that they can induce apoptosis via different cellular pathways, thus contributing to their anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

  • 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide (CAS: 181695-72-7) :
    This analogue replaces the 3-sulfamoylbenzene group with a phenyl group. It exhibits a stable crystalline form (Form B) with a melting point of 170–174°C and distinct IR peaks (1170, 925, 844, 729 cm⁻¹), attributed to its rigid isoxazole-phenyl backbone . The absence of a second sulfonamide group reduces its solubility compared to the target compound.

  • This modification may alter metabolic stability compared to the parent compound’s sulfamoyl groups .
  • Chloroacetamide Derivatives (e.g., 901397-84-0): Derivatives such as 2-chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score: 0.94) feature chloroalkyl side chains.

Pharmacological Activity Comparison

Compound Therapeutic Target Key Activity Data (ED₅₀/PI) Reference
Target Compound COX-2 inhibition (impurity) N/A (pharmacokinetic studies pending)
2,2-Dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) Anticonvulsant (MES test) ED₅₀ = 16.36 mg/kg; PI = 24.8
4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide COX-2 inhibition Stable Form B used in anti-inflammatory formulations
Valdecoxib COX-2 inhibition IC₅₀ = 0.005 µM (COX-2 selectivity)

In contrast, anticonvulsant sulfonamides like 18b demonstrate high protective indices (PI > 20) in seizure models, highlighting how minor structural changes (e.g., malonamide vs. isoxazole) redirect biological activity .

Physicochemical Properties

Property Target Compound 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide Chloroacetamide Derivative (901397-84-0)
Melting Point (°C) Not reported 170–174 195–198 (estimated)
Solubility High (dual sulfonamide) Moderate (single sulfonamide) Low (chloroalkyl group)
IR Peaks (cm⁻¹) N/A 1170, 925, 844, 729 1720 (C=O stretch)

The crystalline Form B of 4-[5-methyl-3-phenylisoxazol-4-yl]benzenesulfonamide demonstrates superior stability and handling properties, making it preferable for solid-dose formulations . The target compound’s dual sulfonamide groups likely improve aqueous solubility but may complicate crystallization.

Vorbereitungsmethoden

Synthesis of the Isoxazole Core

Methodology:

  • Cyclization of α,β-unsaturated ketoximes with nitrile oxides or via 1,3-dipolar cycloaddition reactions.
  • Starting materials: Typically, 5-methyl-4-hydroxy-3-nitrobenzenes or related derivatives are converted into nitrile oxides, which then cyclize to form the isoxazole ring under reflux conditions.

Reaction Conditions:

Step Reagents Conditions Notes
Cyclization Nitrile oxide precursors Reflux in ethanol or acetonitrile Under inert atmosphere to prevent side reactions

Introduction of the Sulfamoylphenyl Group

Methodology:

  • Nucleophilic substitution of 4-aminophenylsulfamoyl derivatives with appropriate electrophiles.
  • Reagents: Sulfamoyl chloride derivatives or sulfonyl chlorides reacted with amino groups on the isoxazole or aromatic precursors.

Reaction Conditions:

Step Reagents Conditions Notes
Sulfamoylation Sulfamoyl chloride In dry pyridine or triethylamine, at 0–25°C Ensures selective substitution

Attachment of Benzenesulfonamide

Methodology:

  • Sulfonylation of amines with benzenesulfonyl chloride to form sulfonamide linkages.
  • Reagents: Benzenesulfonyl chloride, base (e.g., pyridine), suitable solvent (e.g., dichloromethane).

Reaction Conditions:

Step Reagents Conditions Notes
Sulfonamide formation Benzenesulfonyl chloride Room temperature, inert atmosphere Reaction monitored by TLC

Optimization of Reaction Conditions

Research indicates that reaction parameters such as temperature, solvent polarity, and reagent equivalents significantly influence yields:

Parameter Optimal Range Impact
Temperature 0–25°C for sulfonylation Minimize side reactions
Solvent Dry pyridine or DMSO Enhance solubility of reagents
Reagent equivalents 1.2–1.5 equivalents Maximize conversion

Data Tables Summarizing Preparation Methods

Step Reagents Solvent Temperature Time Yield (%) Remarks
Isoxazole ring synthesis Nitrile oxides + precursors Ethanol Reflux 4–6 hours 70–85 Cyclization efficiency depends on precursor purity
Sulfamoylation Sulfamoyl chloride Pyridine 0–25°C 2–4 hours 75–88 Excess reagent improves yield
Sulfonamide formation Benzenesulfonyl chloride Dichloromethane Room temperature 3–5 hours 80–90 Controlled addition prevents side reactions

Research Findings and Notable Variations

  • Polymerization approaches have been explored, where monomers derived from these compounds undergo free radical polymerization to yield polymers with potential biomedical applications, as shown in recent studies.
  • Alternative synthetic routes involve direct coupling of the isoxazole core with sulfonamide derivatives using coupling agents like HBTU or EDC, which can improve yields and selectivity.

Summary of Key Points

  • The synthesis of this compound is modular, involving cyclization, sulfonylation, and sulfonamide formation.
  • Reaction conditions are optimized to maximize yield and purity, with solvent choice and temperature control being critical.
  • Advanced methods like coupling agents and polymerization techniques are also applicable for derivative synthesis and material development.

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide?

The compound is typically synthesized via coupling reactions between sulfonamide intermediates and functionalized isoxazole precursors. For example, Al-Rufaie (2016) reported a method involving diazonium salt formation and subsequent azo coupling to generate sulfonamide-metal complexes . Another approach involves refluxing anthranilic acid derivatives with isothiocyanato-benzenesulfonamide in alcoholic solvents to form quinazolinone-sulfonamide hybrids, achieving yields up to 68% . Key steps include purification via recrystallization and characterization using NMR and mass spectrometry.

Q. Which spectroscopic and analytical techniques are employed to characterize this compound and its derivatives?

Common techniques include:

  • UV-Vis spectroscopy : To confirm π→π* transitions in azo-linked derivatives (e.g., λmax ~400–500 nm for metal complexes) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : For structural elucidation (e.g., aromatic protons at δ 7.2–7.9 ppm, sulfonamide protons at δ 7.56 ppm) .
  • Elemental analysis : To verify stoichiometry (e.g., [MR]X2-type complexes with Co(II), Ni(II), Cu(II)) .
  • Molar conductivity : To distinguish ionic vs. neutral complexes (e.g., values >100 S·cm<sup>2</sup>·mol<sup>−1</sup> indicate 1:2 electrolytes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data during structural characterization?

Cross-validation using complementary methods is critical. For instance:

  • Discrepancies in metal-ligand ratios can be resolved by combining elemental analysis (C, H, N, S) with inductively coupled plasma mass spectrometry (ICP-MS) for metal content .
  • Conflicting NMR signals (e.g., tautomeric forms in sulfonamide derivatives) may require variable-temperature NMR or X-ray crystallography for unambiguous assignment .

Q. What methodologies are recommended for determining the crystal structure of this compound?

  • X-ray diffraction (XRD) : Single-crystal XRD at 100 K with SHELX software (e.g., SHELXL for refinement) provides bond lengths/angles (e.g., C–C = 1.39–1.48 Å) and R-factors <0.05 for high precision .
  • ORTEP visualization : To generate 3D molecular diagrams and assess thermal ellipsoids for positional uncertainty .
  • Twinned data refinement : SHELXL’s BASF parameter is used for twinned crystals, common in sulfonamide derivatives due to packing symmetry .

Q. What in vitro strategies are used to evaluate the biological activity of sulfonamide derivatives?

  • Antiviral assays : For HSV-1 inhibition, plaque reduction assays (e.g., EC50 values) combined with cytotoxicity profiling (e.g., CC50 in Vero cells) .
  • Molecular docking : Targeting enzymes like herpes simplex virus thymidine kinase (HSV-TK) to predict binding affinities (e.g., docking scores <−8 kcal/mol suggest strong inhibition) .
  • Enzyme inhibition kinetics : For carbonic anhydrase isoforms, using stopped-flow spectrophotometry to determine Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide
Reactant of Route 2
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.